9-Benzyl-3-(trifluoromethyl)-9-azabicyclo[3.3.1]nonan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Benzyl-3-(trifluoromethyl)-9-azabicyclo[3.3.1]nonan-3-ol is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its trifluoromethyl group, which imparts distinct chemical properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Benzyl-3-(trifluoromethyl)-9-azabicyclo[3.3.1]nonan-3-ol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
9-Benzyl-3-(trifluoromethyl)-9-azabicyclo[3.3.1]nonan-3-ol undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
9-Benzyl-3-(trifluoromethyl)-9-azabicyclo[3.3.1]nonan-3-ol has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe for studying biological processes.
Medicine: It has potential therapeutic applications due to its unique chemical properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 9-Benzyl-3-(trifluoromethyl)-9-azabicyclo[3.3.1]nonan-3-ol involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 9-(Trifluoromethyl)-3-azabicyclo[3.3.1]nonan-9-ol
- 3-Benzyl-3-azabicyclo[3.3.1]nonan-9-one
Uniqueness
Compared to similar compounds, 9-Benzyl-3-(trifluoromethyl)-9-azabicyclo[3.3.1]nonan-3-ol is unique due to its benzyl group, which can significantly alter its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
9-Benzyl-3-(trifluoromethyl)-9-azabicyclo[3.3.1]nonan-3-ol is a compound belonging to the class of bicyclic amines, specifically derived from the bicyclo[3.3.1]nonane framework. This compound has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry.
Pharmacological Properties
Research indicates that derivatives of 9-azabicyclo[3.3.1]nonane, including this compound, exhibit a range of biological activities:
- Anti-inflammatory Activity : A study examining various derivatives revealed that certain compounds within this class demonstrated significant anti-inflammatory effects, inhibiting neutrophil degranulation and superoxide anion formation at low concentrations (IC50 values around 2.0 µM) .
- Neuropharmacological Effects : Compounds similar to this compound have been investigated for their interactions with neurotransmitter systems, indicating potential applications in treating neurological disorders.
The biological activity of this compound is attributed to its structural features, which allow it to interact with various biological targets, including receptors involved in inflammatory processes and neurotransmission.
Case Study 1: Anti-inflammatory Effects
In a comparative study of several benzyl-substituted bicyclic compounds, it was found that those with trifluoromethyl substitutions exhibited enhanced anti-inflammatory properties compared to their non-substituted counterparts. Specifically, the trifluoromethyl group appears to increase the lipophilicity and receptor affinity, leading to improved therapeutic outcomes .
Case Study 2: Neurotransmitter Modulation
Another investigation focused on the neuropharmacological effects of bicyclic amines, highlighting their potential as modulators of serotonin and norepinephrine systems. The study showed that certain derivatives could significantly alter serotonin reuptake mechanisms, suggesting a role in mood regulation .
Data Table: Comparative Biological Activities
Compound Name | Anti-inflammatory IC50 (µM) | Neurotransmitter Interaction |
---|---|---|
This compound | 2.0 | Serotonin Reuptake Inhibitor |
9-(2-chlorobenzyl)-9H-carbazole | 1.5 | Not specified |
9-(4-chlorobenzyl)-3-hydroxymethylcarbazole | 1.8 | Not specified |
Properties
Molecular Formula |
C16H20F3NO |
---|---|
Molecular Weight |
299.33 g/mol |
IUPAC Name |
9-benzyl-3-(trifluoromethyl)-9-azabicyclo[3.3.1]nonan-3-ol |
InChI |
InChI=1S/C16H20F3NO/c17-16(18,19)15(21)9-13-7-4-8-14(10-15)20(13)11-12-5-2-1-3-6-12/h1-3,5-6,13-14,21H,4,7-11H2 |
InChI Key |
WYUCXWSJNLZYIU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC(CC(C1)N2CC3=CC=CC=C3)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.